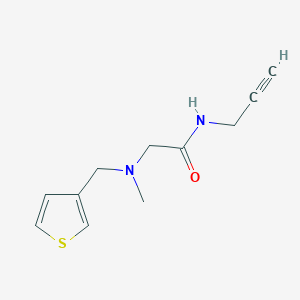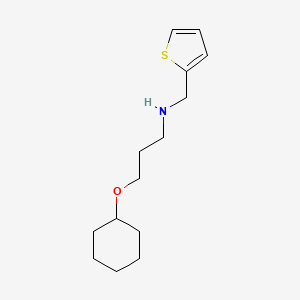
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine is an organic compound that features a cyclohexyloxy group, a thiophen-2-ylmethyl group, and a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine typically involves multiple steps. One common method includes the alkylation of thiophen-2-ylmethylamine with 3-chloropropanol, followed by the introduction of the cyclohexyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Applications De Recherche Scientifique
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thiophen-2-yl)propan-1-amine: Lacks the cyclohexyloxy group, making it less hydrophobic.
3-Cyclohexyl-1-(thiophen-2-yl)propan-1-amine: Similar structure but different substitution pattern.
Uniqueness
3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine is unique due to the presence of both the cyclohexyloxy and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its solubility, stability, and bioactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H23NOS |
|---|---|
Poids moléculaire |
253.41 g/mol |
Nom IUPAC |
3-cyclohexyloxy-N-(thiophen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H23NOS/c1-2-6-13(7-3-1)16-10-5-9-15-12-14-8-4-11-17-14/h4,8,11,13,15H,1-3,5-7,9-10,12H2 |
Clé InChI |
KORFMUXRDRNVNY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCCCNCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


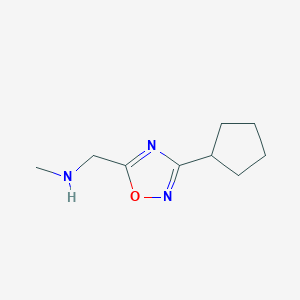
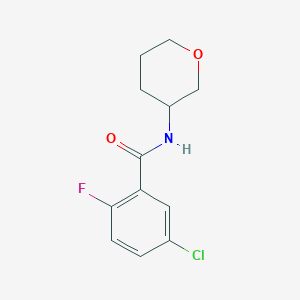
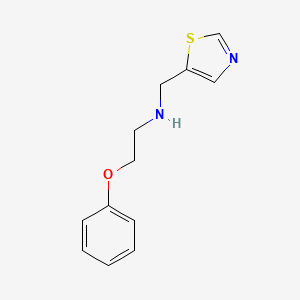
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

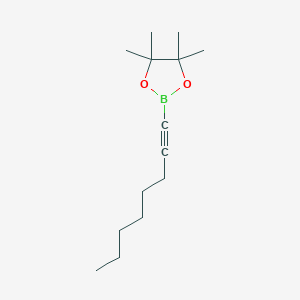
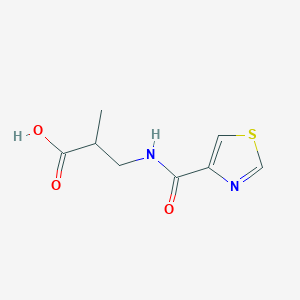
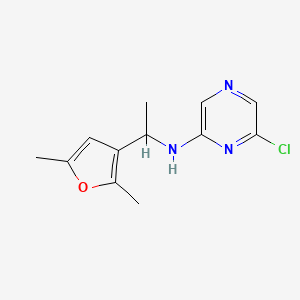
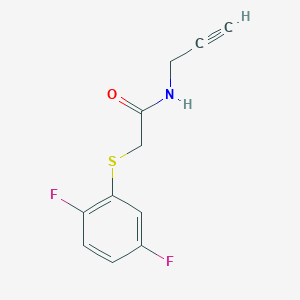
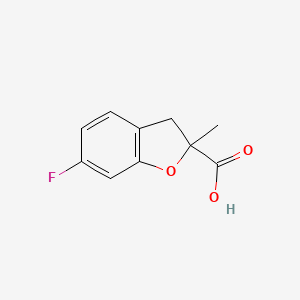
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)

![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
